molecular formula C32H46N6O6 B14231271 Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- CAS No. 532436-01-4

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl-

Cat. No.: B14231271
CAS No.: 532436-01-4
M. Wt: 610.7 g/mol
InChI Key: UDYPFLVOFLKUNO-PKQHSRECSA-N
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Description

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- is a peptide composed of the amino acids glycine, L-phenylalanine, L-lysine, and L-isoleucine. This compound is part of a larger class of peptides known for their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can modify the peptide’s disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to quinone derivatives, while reduction can restore disulfide bonds.

Scientific Research Applications

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
  • Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic benefits. Its structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

532436-01-4

Molecular Formula

C32H46N6O6

Molecular Weight

610.7 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H46N6O6/c1-3-21(2)28(32(44)35-20-27(39)40)38-31(43)26(19-23-14-8-5-9-15-23)37-30(42)25(16-10-11-17-33)36-29(41)24(34)18-22-12-6-4-7-13-22/h4-9,12-15,21,24-26,28H,3,10-11,16-20,33-34H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,43)(H,39,40)/t21-,24-,25-,26-,28-/m0/s1

InChI Key

UDYPFLVOFLKUNO-PKQHSRECSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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